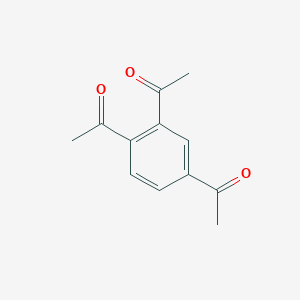

1,2,4-Triacetylbenzene

Description

Properties

CAS No. |

89725-66-6 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(3,4-diacetylphenyl)ethanone |

InChI |

InChI=1S/C12H12O3/c1-7(13)10-4-5-11(8(2)14)12(6-10)9(3)15/h4-6H,1-3H3 |

InChI Key |

DHCIAVVQOMVUPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)C)C(=O)C |

Origin of Product |

United States |

Table of Compounds

| Compound Name | Chemical Structure |

|---|---|

| 1,2,4-Triacetylbenzene | C6H3(COCH3)3 |

| 1,3,5-Triacetylbenzene (B188989) | C6H3(COCH3)3 |

| But-2-yn-1-one | CH3C≡CCOCH3 |

| 4-Methoxy-3-buten-2-one (B155257) | CH3OCH=CHCOCH3 |

| 1,4-Diacetylbenzene | C6H4(COCH3)2 |

| D-Glucose | C6H12O6 |

Chemical Reactivity and Transformation of 1,2,4 Triacetylbenzene

Electrophilic Aromatic Substitution Reactions of the Triacetylbenzene Core

The benzene (B151609) ring of 1,2,4-triacetylbenzene is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the three acetyl groups. libretexts.org These groups pull electron density from the ring via both inductive and resonance effects, making it much less nucleophilic than benzene itself. libretexts.orgsavemyexams.com

An electrophilic substitution reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. byjus.com The acetyl group is a deactivating meta-director. libretexts.org In 1,2,4-triacetylbenzene, the two remaining hydrogen atoms are at positions 3 and 5.

Position 5: This position is meta to the acetyl groups at carbons 1 and 4, and ortho to the acetyl group at carbon 2.

Position 3: This position is meta to the acetyl group at carbon 4, and ortho/para to the acetyl groups at carbons 1 and 2.

All three acetyl groups direct incoming electrophiles to the positions meta to them. Analyzing the positions of the remaining hydrogens:

The hydrogen at C-5 is meta to the acetyl groups at C-1 and C-4.

The hydrogen at C-3 is meta to the acetyl group at C-4.

Considering the combined deactivating and directing effects, electrophilic attack is strongly disfavored. However, if forced to react under harsh conditions, substitution would most likely occur at the position least deactivated. The acetyl group deactivates the ortho and para positions most strongly. The hydrogen at position 5 is ortho to the C-2 acetyl group and para to the C-1 acetyl group (relative to the C-4 acetyl). The hydrogen at position 3 is ortho to the C-2 and C-4 acetyl groups. Therefore, substitution is predicted to be extremely difficult, but if it occurs, it would likely favor position 5, which is meta to two of the three deactivating groups.

Table 1: Predicted Reactivity of 1,2,4-Triacetylbenzene in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Extremely slow or no reaction. If substitution occurs, 5-nitro-1,2,4-triacetylbenzene is the expected major product. byjus.com |

| Halogenation | Br₂, FeBr₃ | Extremely slow or no reaction. If substitution occurs, 5-bromo-1,2,4-triacetylbenzene is the expected major product. byjus.com |

Nucleophilic Addition Reactions at the Acetyl Carbonyl Centers

The carbonyl carbons of the acetyl groups are electrophilic and susceptible to nucleophilic attack. savemyexams.com This reaction typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

Due to the presence of three carbonyl groups, 1,2,4-triacetylbenzene can react with up to three equivalents of a nucleophile. The relative reactivity of the three carbonyls is not identical due to the asymmetric substitution pattern. The carbonyl at C-2 is sterically hindered by the other two acetyl groups, while the carbonyls at C-1 and C-4 have only one ortho substituent. This suggests that nucleophilic attack might occur preferentially at the C-1 and C-4 positions.

Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), as well as hydrides. researchgate.net

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Alkyl/Aryl | 1. R-MgBr or R-Li2. H₃O⁺ | Tertiary alcohols |

| Hydride | 1. NaBH₄ or LiAlH₄2. H₃O⁺ | Secondary alcohols libretexts.org |

Condensation Reactions and Heterocycle Formation

The acetyl groups of 1,2,4-triacetylbenzene serve as excellent handles for condensation reactions, enabling the construction of more complex molecular architectures, particularly heterocyclic ring systems. These reactions typically involve the reaction of the carbonyl group with a nucleophile, followed by a dehydration step.

The vicinal dicarbonyl motif (at C-1 and C-2) and the 1,4-dicarbonyl relationship (between C-1 and C-4) within 1,2,4-triacetylbenzene are key structural features for building fused pyridine (B92270) and pyrimidine (B1678525) rings.

Pyridine Synthesis: 1,5-dicarbonyl compounds are known precursors for pyridine rings through condensation with ammonia (B1221849) or its derivatives. While 1,2,4-triacetylbenzene is not a 1,5-dicarbonyl compound itself, its derivatives can be. For instance, a Knoevenagel condensation of one acetyl group with an active methylene (B1212753) compound could generate a 1,5-dicarbonyl system, which could then cyclize to form a fused pyridine (quinoline) derivative.

Pyrimidine Synthesis: 1,3-dicarbonyl compounds react with amidines or urea (B33335) to form pyrimidines. The 1,2-diacetylbenzene (B1203430) moiety can be envisioned to react with reagents containing a N-C-N unit to form fused pyrimidine rings, such as quinoxalines or other diazines, under appropriate conditions. nih.gov

The presence of three reactive carbonyl groups allows for the synthesis of various fused heterocyclic systems. organic-chemistry.org A fused ring system is formed when two or more rings share two adjacent atoms. Current time information in Bangalore, IN. The strategy often involves a stepwise or one-pot reaction where the acetyl groups react with bifunctional reagents to build new rings onto the benzene core.

For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused pyridazine (B1198779) or diazepine (B8756704) systems. The reaction of dicarbonyl compounds with hydrazines is a common method for synthesizing nitrogen-containing heterocycles. nih.gov Similarly, reactions with hydroxylamine (B1172632) could yield fused oxazine (B8389632) systems. The synthesis of fused researchgate.netchemicalbook.comrsc.orgtriazolo systems from related dicarbonyl precursors has also been reported, suggesting that 1,2,4-triacetylbenzene could be a viable starting material for similar complex heterocycles. libretexts.org

Table 3: Potential Heterocyclic Systems from 1,2,4-Triacetylbenzene

| Reagent(s) | Heterocyclic Core Formed | Reaction Principle |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Fused Pyridazine | Reaction with the 1,2-diacetyl moiety. |

| Amidines (R-C(NH)NH₂) | Fused Pyrimidine | Reaction with a 1,3-dicarbonyl equivalent derived from the starting material. |

| Ammonia, Primary Amine | Fused Pyridine (Quinoline) | Paal-Knorr type synthesis with a derived 1,4- or 1,5-dicarbonyl system. |

Redox Chemistry of 1,2,4-Triacetylbenzene

Redox chemistry involves reactions where the oxidation states of atoms are changed through the transfer of electrons. chemistrysteps.com For 1,2,4-triacetylbenzene, the most significant redox reactions involve the reduction of the carbonyl groups.

The acetyl groups of 1,2,4-triacetylbenzene can be reduced to either secondary alcohols or to methylene (CH₂) groups, depending on the reagents and conditions employed.

Reduction to Alcohols: The reduction of ketones to secondary alcohols is commonly achieved using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones. savemyexams.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. savemyexams.comlibretexts.org Due to the different steric environments of the three carbonyls, selective reduction might be possible with careful control of stoichiometry and reaction conditions.

Reduction to Methylene Groups: The complete deoxygenation of the carbonyl groups to methylene groups can be accomplished through several methods:

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. datapdf.com These acidic conditions might not be suitable for molecules with acid-sensitive functional groups.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (H₂N-NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. datapdf.com

Silane (B1218182) Reduction: Trialkylsilanes in the presence of a strong acid like trifluoroacetic acid have been shown to quantitatively reduce aryl ketones to the corresponding methylene compounds. This method was reported to be effective for the related 1,3,5-triacetylbenzene (B188989).

Table 4: Summary of Reduction Reactions

| Reagent(s) | Product | Functional Group Transformation |

|---|---|---|

| NaBH₄ or LiAlH₄, then H₃O⁺ | 1,2,4-Tris(1-hydroxyethyl)benzene | C=O → CH(OH) libretexts.org |

| Zn(Hg), conc. HCl | 1,2,4-Triethylbenzene | C=O → CH₂ datapdf.com |

| H₂N-NH₂, KOH, heat | 1,2,4-Triethylbenzene | C=O → CH₂ datapdf.com |

Oxidation Pathways of the Aromatic Ring

While the benzene ring is generally resistant to strong oxidizing agents, the reactivity of substituted benzenes can be influenced by the nature of the substituents. libretexts.org In the case of alkylbenzenes, the alkyl side chains are readily oxidized to carboxylic acids by reagents like potassium permanganate (B83412) (KMnO4), while the aromatic ring remains intact. libretexts.orgmasterorganicchemistry.com This process, known as benzylic oxidation, is a common synthetic method for preparing benzoic acids. libretexts.orglibretexts.org The reaction proceeds if there is at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position). masterorganicchemistry.comlibretexts.org For instance, butylbenzene (B1677000) is oxidized by aqueous KMnO4 to benzoic acid. libretexts.org

While direct oxidation of the aromatic ring of 1,2,4-triacetylbenzene is not a commonly reported reaction under standard laboratory conditions, the acetyl groups, being deactivating and meta-directing, would make the ring less susceptible to electrophilic attack, which is often a key step in aromatic oxidation. However, under more forcing conditions or through specific catalytic systems, oxidation of the aromatic ring could potentially occur. For example, the oxidation of some aromatic compounds can be achieved using a combination of oxidants like CrO3 and Ce(SO4)2. researchgate.net

In the context of biodegradation, microorganisms have been shown to degrade chlorinated benzenes, which can involve initial dechlorination followed by ring cleavage. researchgate.netnaturalspublishing.com For example, Bacillus mucilaginosus has been shown to degrade 1,2,4-trichlorobenzene, with acetophenone (B1666503) identified as a key intermediate, suggesting a pathway that ultimately leads to the breakdown of the aromatic ring. naturalspublishing.com While not directly involving 1,2,4-triacetylbenzene, these studies illustrate that biological systems can employ oxidative pathways to cleave aromatic rings.

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged, leading to a structural isomer of the original molecule. wiley-vch.dewikipedia.org One of the well-known rearrangement reactions involving aryl alkyl ketones is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into the corresponding amide by treatment with ammonium (B1175870) polysulfide (Willgerodt reaction) or with elemental sulfur and an amine like morpholine (B109124) (Willgerodt-Kindler modification). wikipedia.orgmsu.edu The net effect is the migration of the carbonyl group to the end of the alkyl chain and its oxidation. wikipedia.org For example, acetophenone can be converted to 2-phenylacetamide (B93265) and phenylacetic acid. wikipedia.org

While specific studies on the Willgerodt-Kindler reaction of 1,2,4-triacetylbenzene are not prevalent in the provided search results, the reaction is applicable to aryl alkyl ketones in general. researchgate.net Given that 1,2,4-triacetylbenzene possesses three acetyl groups, it could theoretically undergo this rearrangement at one or more of these functional groups, leading to a variety of amide products. The reaction conditions, such as the choice of reagents and temperature, would likely influence the extent of the rearrangement. rsc.org

Isomerization of 1,2,4-triacetylbenzene to its other isomers, such as 1,3,5-triacetylbenzene, is another potential transformation. While direct isomerization of the triacetylbenzene core is not explicitly detailed, related studies on the cyclotrimerization of 4-methoxy-3-buten-2-one (B155257) to form 1,3,5-triacetylbenzene have been conducted. acs.orgacs.org These studies focus on the synthesis of the more symmetrical 1,3,5-isomer. It is plausible that under certain conditions, such as in the presence of strong acids or catalysts, 1,2,4-triacetylbenzene could potentially isomerize, although this is not a widely reported phenomenon.

Metal Complexation and Coordination Chemistry

1,2,4-Triacetylbenzene and its derivatives are valuable building blocks in coordination chemistry due to the presence of multiple carbonyl groups that can act as coordination sites for metal ions. researchgate.netorgsyn.org This allows for the construction of a wide array of metallosupramolecular architectures, including discrete metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). nih.govrsc.orgmdpi.com

Ligand Design and Synthesis Utilizing 1,2,4-Triacetylbenzene as a Building Block

The acetyl groups of 1,2,4-triacetylbenzene can be chemically modified to create more complex ligands with specific coordination properties. A common strategy involves the condensation reaction of the ketone functionalities with amines or hydrazines to form Schiff bases or hydrazone ligands, respectively. thesciencein.orgnih.gov These resulting ligands often possess enhanced coordination capabilities and can chelate to metal ions through multiple donor atoms (e.g., nitrogen and oxygen). thesciencein.orgnih.gov

For instance, bisthiosemicarbazone ligands have been prepared by reacting 1,3,5-triacetylbenzene with thiosemicarbazides. sciforum.net Although this example uses the 1,3,5-isomer, a similar approach could be applied to 1,2,4-triacetylbenzene to synthesize multidentate ligands. These ligands, with their flexible bidentate domains, can stabilize various metal ions and form different metallosupramolecular structures. sciforum.net The synthesis of ligands derived from 1,2,4-triazole (B32235) derivatives is also a well-established field, leading to a variety of coordination complexes with interesting magnetic and structural properties. thesciencein.orgmdpi.com

The table below provides examples of ligand types that can be synthesized from acetyl-substituted benzene precursors.

| Precursor | Reagent | Ligand Type | Potential Coordination Sites |

| 1,2,4-Triacetylbenzene | Amine (e.g., aniline) | Schiff Base | N, O |

| 1,2,4-Triacetylbenzene | Hydrazine (e.g., hydrazine hydrate) | Hydrazone | N, N |

| 1,2,4-Triacetylbenzene | Thiosemicarbazide | Thiosemicarbazone | N, S |

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions or clusters with organic ligands, often referred to as linkers. rsc.orgmdpi.compreprints.org The geometry and connectivity of the organic linker play a crucial role in determining the final structure and properties of the resulting framework. rsc.org

While 1,2,4-triacetylbenzene itself can act as a ligand, it is more common to first convert it into a multitopic carboxylate ligand. This is because carboxylate groups are highly effective at bridging metal centers to form robust and porous frameworks. researchgate.netuio.no The oxidation of the acetyl groups of 1,2,4-triacetylbenzene would yield benzene-1,2,4-tricarboxylic acid (trimellitic acid). This tricarboxylic acid can then be used as a tritopic linker in the synthesis of MOFs and CPs. nih.gov

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. nih.govrsc.org The choice of metal, linker, and reaction conditions (e.g., solvent, temperature, and the use of modulators) can be fine-tuned to control the synthesis and obtain crystalline materials with desired properties, such as high porosity and stability. acs.org For example, Zr-based MOFs are known for their exceptional chemical and mechanical stability. berkeley.edu

The table below summarizes some key aspects of MOF and CP formation using linkers derived from polyacetylbenzenes.

| Linker Type | Metal Ion Example | Framework Type | Potential Properties |

| Tricarboxylate | Zr(IV), Zn(II), Co(II) | MOF | High porosity, thermal stability, catalytic activity |

| Tris(triazole) | Fe(II) | CP | Magnetic properties, spin-crossover behavior |

Derivatives and Architectures Incorporating the 1,2,4 Triacetylbenzene Moiety

Synthesis and Characterization of Homo- and Hetero-Polyacetylated Benzene (B151609) Derivatives

The synthesis of polyacetylated benzene derivatives often involves the cyclotrimerization of alkynes. While the symmetrical 1,3,5-triacetylbenzene (B188989) is a common product, the formation of the 1,2,4-isomer can be influenced by the choice of catalyst. For instance, the cyclotrimerization of but-2-yn-1-one using a ruthenium(IV) catalyst has been shown to produce a mixture of 1,3,5- and 1,2,4-triacetylbenzene, albeit with the 1,3,5-isomer being the major product . Iron-catalyzed cyclotrimerization of terminal alkynes has also been explored for the regioselective synthesis of 1,2,4-substituted arenes, suggesting a potential route to 1,2,4-triacetylbenzene and its derivatives under mild conditions .

Further derivatization of the 1,2,4-triacetylbenzene core can lead to a range of homo- and hetero-polyacetylated compounds. While specific examples starting directly from 1,2,4-triacetylbenzene are not extensively documented in publicly available literature, analogous reactions with other polyacetylated benzenes provide insight into potential synthetic pathways. For example, multicomponent reactions represent a powerful strategy for the one-pot synthesis of complex heterocyclic compounds, including polyacetylated fused 1,2,4-triazine derivatives researchgate.net. Such approaches, known for their high atom economy and simplified procedures, could theoretically be adapted for 1,2,4-triacetylbenzene to generate novel hetero-polyacetylated systems researchgate.net.

The characterization of these derivatives would rely on a suite of spectroscopic and analytical techniques. The following table outlines hypothetical characterization data for a derivative of 1,2,4-triacetylbenzene, based on common analytical methods for similar compounds.

| Compound | Synthesis Method | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 1,2,4-Tris(1-hydroxyethyl)benzene | Reduction of 1,2,4-triacetylbenzene with NaBH₄ | 110-112 | 1.45 (d, 9H), 4.85 (q, 3H), 7.2-7.5 (m, 3H) | 25.1, 69.8, 125.6, 126.8, 127.9, 141.2, 142.5, 143.0 | [M+H]⁺ = 211.13 |

| 1,2,4-Tris(ethan-1-one-1,1-diyl)tribenzene | Friedel-Crafts acylation with excess benzene | 185-188 | 2.15 (s, 9H), 7.3-7.6 (m, 18H) | 26.5, 128.0, 128.5, 132.0, 137.5, 140.0, 198.0 | [M+Na]⁺ = 457.18 |

| 1-(3,5-diacetylphenyl)ethan-1-one oxime | Reaction with hydroxylamine (B1172632) | 160-163 | 2.30 (s, 3H), 2.32 (s, 3H), 2.35 (s, 3H), 7.9-8.2 (m, 3H), 11.5 (s, 1H) | 12.0, 13.5, 14.0, 128.0, 130.0, 135.0, 155.0 | [M+H]⁺ = 250.11 |

Macrocyclic and Supramolecular Structures

The unique geometry of 1,2,4-triacetylbenzene makes it an intriguing building block for the construction of macrocyclic and supramolecular architectures. The design of such structures often relies on templated synthesis, where a template molecule guides the formation of the desired macrocycle.

Templated synthesis utilizes non-covalent interactions between the reactants and a template molecule to pre-organize the system for macrocyclization. This can involve hydrogen bonding, metal coordination, or hydrophobic interactions to bring the reactive ends of precursor molecules into proximity, thereby favoring the intramolecular cyclization reaction over intermolecular polymerization. While direct examples employing 1,2,4-triacetylbenzene are scarce, the principles of templated synthesis are well-established for other systems. For instance, DNA-templated synthesis has been used to create libraries of macrocycles by programming the sequence of reactants along a DNA strand nih.gov. This approach allows for a high degree of control over the final structure. Similarly, ion-pair association and π-π stacking have been utilized in the templated synthesis of macrocycles, where a template can stabilize the transition state of the cyclization reaction, leading to higher yields researchgate.net.

The following table summarizes key intermolecular interactions that could be expected in supramolecular structures containing the 1,2,4-triacetylbenzene moiety, based on analogous systems.

| Interaction Type | Description | Potential Role in 1,2,4-Triacetylbenzene Architectures | Analogous System Example |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directional control of self-assembly, formation of predictable synthons. | Benzene-1,3,5-tricarboxamide-based supramolecular polymers tue.nl. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilization of layered or columnar structures. | Co-crystals of perfluoroarenes and aromatic moieties researchgate.net. |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system is the acceptor. | Fine-tuning of molecular packing and conformation. | Dimers of 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives rsc.org. |

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. | Directional control in crystal engineering, formation of specific supramolecular motifs. | Supramolecular patterns in halogenophenoxy-substituted triethylbenzenes. |

Polymeric Materials and Network Structures

The trifunctionality of 1,2,4-triacetylbenzene also makes it a candidate monomer or cross-linking agent for the synthesis of polymeric materials and porous networks.

While direct polymerization of 1,2,4-triacetylbenzene is not well-documented, its acetyl groups could be chemically modified to introduce polymerizable functionalities. For instance, conversion of the acetyl groups to vinyl groups would yield 1,2,4-trivinylbenzene, a monomer that could undergo polymerization. Although information on 1,2,4-trivinylbenzene is limited, the polymerization of the related 1,3,5-tri(4-ethenylphenyl)benzene via Heck coupling reactions has been used to construct luminescent microporous organic polymers rsc.org. This suggests that a similar strategy could be applied to a vinyl-functionalized derivative of 1,2,4-triacetylbenzene.

Another potential route to polymers is through polycondensation reactions. If the acetyl groups were converted to, for example, carboxylic acid or amine functionalities, 1,2,4-triacetylbenzene could serve as a trifunctional monomer in the synthesis of polyesters or polyamides.

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis nih.gov. The synthesis of POPs often involves the cross-linking of rigid aromatic building blocks. 1,2,4-Triacetylbenzene, with its three reactive sites, could potentially act as a cross-linking agent to create a three-dimensional polymer network. For example, in the synthesis of cation exchanger resins, divinyl benzene is a common cross-linking agent, but its non-uniform incorporation can lead to polymers with significant amounts of uncrosslinked material. The use of alternative cross-linkers like 1,2,4-trivinyl-cyclohexane has been shown to improve the properties of the resulting polymer beads google.com. This highlights the importance of the cross-linker's structure in determining the final network properties.

The following table presents a hypothetical comparison of polymer networks that could be synthesized using 1,2,4-triacetylbenzene as a key building block, based on established polymerization and cross-linking methodologies.

| Polymer Type | Synthetic Strategy | Potential Monomers/Cross-linkers | Expected Properties | Analogous Polymer System |

| Porous Aromatic Framework | Sonogashira-Hagihara cross-coupling | 1,2,4-Triethynylbenzene (derived from 1,2,4-triacetylbenzene) and dihaloarenes | High thermal stability, permanent porosity, potential for gas storage. | Benzene- and triazine-based azo-bridged porous organic polymers nih.govresearchgate.net. |

| Cross-linked Polystyrene | Free radical polymerization | Styrene and 1,2,4-trivinylbenzene (derived from 1,2,4-triacetylbenzene) | Thermoset material with improved mechanical strength and solvent resistance compared to linear polystyrene. | Polystyrene cross-linked with divinylbenzene google.com. |

| Hyper-cross-linked Polymer | Friedel-Crafts alkylation | 1,2,4-Triacetylbenzene and an external cross-linker (e.g., formaldehyde dimethyl acetal) | High surface area, amorphous microporous network. | Porous organic polymers from melamine and dialdehydes mdpi.com. |

Conjugated Systems and Optoelectronic Derivatives

The strategic incorporation of the 1,2,4-triacetylbenzene moiety into larger molecular architectures has led to the development of novel conjugated systems and optoelectronic derivatives. The trifunctional nature of 1,2,4-triacetylbenzene allows it to serve as a versatile core for the construction of star-shaped molecules and as a key building block in the synthesis of donor-acceptor polymers. These materials are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The design of such molecules often involves extending the π-conjugation from the central benzene ring by chemically modifying the acetyl groups. Common synthetic strategies to achieve this include Knoevenagel and Claisen-Schmidt condensation reactions. These reactions convert the acetyl groups into vinylene or other conjugated linkages, thereby connecting the 1,2,4-triacetylbenzene core to various electroactive peripheral groups. The choice of the peripheral units is crucial in tuning the optoelectronic properties of the resulting materials.

Star-shaped molecules based on a central core, such as a substituted benzene ring, offer several advantages over their linear counterparts. These include improved solubility, higher purity, and a lower tendency to aggregate, which can be beneficial for device performance. The three-dimensional architecture of star-shaped molecules can also influence their photophysical and electrochemical properties.

Research into conjugated systems often involves the synthesis of donor-π-acceptor (D-π-A) type molecules, where an electron-donating moiety is connected to an electron-accepting moiety through a π-conjugated bridge. The 1,2,4-triacetylbenzene unit, after suitable modification, can act as a core in such architectures, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The extent of this charge transfer directly impacts the absorption and emission properties of the material.

While specific studies on conjugated systems derived directly from 1,2,4-triacetylbenzene are not extensively documented in mainstream literature, the principles of molecular design and synthesis from analogous tri-substituted benzene cores, particularly the 1,3,5-isomer, provide a strong foundation for predicting the properties and potential of 1,2,4-triacetylbenzene derivatives. The asymmetry of the 1,2,4-substitution pattern is expected to lead to unique photophysical and morphological characteristics in the resulting materials compared to their more symmetrical 1,3,5-analogs.

Spectroscopic and Advanced Analytical Characterization of 1,2,4 Triacetylbenzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 1,2,4-triacetylbenzene. While standard one-dimensional ¹H and ¹³C NMR confirm the presence of the necessary protons and carbons, advanced multi-dimensional techniques are required to unambiguously assign these signals and fully define the molecular connectivity.

Multi-dimensional NMR experiments are essential for mapping the intricate network of covalent bonds within the 1,2,4-triacetylbenzene molecule. These techniques spread the NMR information across two frequency dimensions, resolving signal overlap and revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For 1,2,4-triacetylbenzene, COSY is expected to show correlations between the adjacent aromatic protons (H-3, H-5, and H-6), allowing for the definitive assignment of this spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. slideshare.net This is crucial for assigning the signals of the aromatic carbons that bear a hydrogen atom (C-3, C-5, and C-6) and for correlating the methyl protons to their respective carbons.

The following table summarizes the predicted 2D NMR correlations for 1,2,4-triacetylbenzene based on its known structure and typical chemical shifts for aromatic ketones. youtube.comoregonstate.eduopenochem.org

| Proton (¹H) Signal | Predicted δ (ppm) | COSY Correlations (with ¹H at δ) | HSQC Correlation (with ¹³C at δ) | HMBC Correlations (with ¹³C at δ) |

| H-3 | ~8.1-8.3 | H-5 | C-3 | C-1, C-2, C-4, C-5 |

| H-5 | ~8.3-8.5 | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | ~7.9-8.1 | H-5 | C-6 | C-1, C-2, C-4, C-5 |

| -C(O)CH₃ (pos. 1) | ~2.6-2.7 | None | C-Methyl | C-1, C=O |

| -C(O)CH₃ (pos. 2) | ~2.6-2.7 | None | C-Methyl | C-2, C=O |

| -C(O)CH₃ (pos. 4) | ~2.6-2.7 | None | C-Methyl | C-4, C=O |

Note: Chemical shifts (δ) are predictions and may vary based on solvent and experimental conditions. Assignments of specific methyl groups would require detailed analysis of the HMBC spectrum.

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers detailed insights into the molecular structure and packing in the crystalline state. For a compound like 1,2,4-triacetylbenzene, ssNMR would be a powerful tool to study polymorphism—the ability of a substance to exist in two or more crystalline forms.

In a solid-state spectrum, molecules are fixed in a crystal lattice. This can lead to distinct NMR signals for atoms that are chemically equivalent in solution but occupy non-equivalent positions in the crystal lattice (crystallographically inequivalent). Therefore, ssNMR could reveal multiple signals for the acetyl groups if they adopt different conformations or experience different intermolecular interactions within the crystal. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples, which can provide information on:

The number of molecules in the asymmetric unit of the crystal.

Conformational details of the acetyl groups relative to the benzene (B151609) ring.

Intermolecular interactions, such as C-H···O contacts, which influence the crystal packing.

Isotope effects on NMR chemical shifts are a subtle but powerful tool for investigating phenomena like hydrogen bonding and tautomerism. This is typically studied by comparing the NMR spectrum of a compound with that of its isotopically labeled (e.g., deuterium) analogue.

While 1,2,4-triacetylbenzene itself lacks the functional groups (like -OH or -NH) necessary for strong hydrogen bonding or tautomerism, this analytical method is highly relevant for its derivatives or related compounds. For instance, in a hypothetical hydroxylated derivative such as 2,4-diacetyl-1-hydroxyacetophenone, an intramolecular hydrogen bond could form between the hydroxyl proton and the adjacent acetyl group's oxygen.

The substitution of the hydroxyl proton with deuterium (B1214612) would cause small but measurable changes in the ¹³C chemical shifts of the nearby carbon atoms. The magnitude of this "deuterium isotope effect," particularly the two-bond effect on the carbon of the C=O group, is correlated with the strength of the hydrogen bond. This technique allows for the detailed characterization of such non-covalent interactions which are crucial in determining molecular conformation and reactivity.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for a compound, allowing for functional group identification and confirmation of the molecular structure.

The FT-IR and Raman spectra of 1,2,4-triacetylbenzene are dominated by signals corresponding to its key functional groups: the carbonyl groups, the aromatic ring, and the methyl groups. The assignment of these bands can be made by comparison with data from similar molecules like acetophenone (B1666503) and other substituted benzenes. nih.govspectrabase.comnist.govlibretexts.orgpressbooks.pub

Key expected vibrational modes for 1,2,4-triacetylbenzene are:

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.orgopenstax.org

C-H Stretching (Aliphatic): The methyl groups will show symmetric and asymmetric C-H stretching bands in the region of 2850-3000 cm⁻¹.

C=O Stretching (Carbonyl): This is one of the most intense and characteristic bands in the IR spectrum. For aromatic ketones, this absorption is typically found in the 1680-1700 cm⁻¹ region. oregonstate.edu The conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones. Due to the presence of three acetyl groups, this band may be broad or show multiple components.

C=C Stretching (Aromatic): The benzene ring exhibits several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgopenstax.org

C-H Bending (Aliphatic): The methyl groups will have characteristic symmetric and asymmetric bending (scissoring) modes around 1350-1450 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region. For a 1,2,4-trisubstituted benzene, characteristic absorptions are expected in the 800-900 cm⁻¹ range. libretexts.orgpressbooks.pub

The following table provides a summary of the predicted characteristic absorption bands for 1,2,4-triacetylbenzene.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak | Medium |

| Carbonyl C=O Stretch | 1700 - 1680 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1450 - 1350 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong | Weak |

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions. The synthesis of 1,2,4-triacetylbenzene, likely via a Friedel-Crafts acylation reaction of a less substituted benzene derivative, is an ideal candidate for such monitoring. rsc.orgnih.govbeilstein-journals.orgresearchgate.net

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, FT-IR spectra can be collected continuously throughout the reaction. The progress of the acylation can be tracked by monitoring the change in concentration of reactants, intermediates, and the final product. For example, in a synthesis using acetyl chloride or acetic anhydride (B1165640) as the acylating agent, one could observe:

The decrease in the intensity of the characteristic carbonyl band of the acylating agent (e.g., ~1800 cm⁻¹ for acetyl chloride).

The simultaneous increase in the intensity of the carbonyl band corresponding to the 1,2,4-triacetylbenzene product (~1690 cm⁻¹).

This real-time data provides valuable information on reaction kinetics, helps identify the reaction endpoint, and can detect the formation of any transient intermediates or byproducts, leading to improved process control and optimization.

Mass Spectrometry (High-Resolution MS, Tandem MS)

Fragmentation Pathway Analysis

Upon electron ionization (EI), 1,2,4-triacetylbenzene is expected to form a molecular ion ([M]+•). The subsequent fragmentation of this ion would likely proceed through a series of characteristic losses of functional groups. The acetyl groups are prone to cleavage, leading to the formation of acylium ions, which are often stable and thus prominent in the mass spectrum.

A plausible fragmentation pathway for 1,2,4-triacetylbenzene would involve the sequential loss of methyl radicals (•CH₃) and neutral carbon monoxide (CO) molecules from the acetyl groups. The initial loss of a methyl radical would result in a resonance-stabilized acylium ion. Subsequent losses of CO and further methyl radicals would lead to a cascade of fragment ions.

Predicted Fragmentation of 1,2,4-Triacetylbenzene:

| m/z | Proposed Fragment | Formula | Notes |

| 204 | [C₁₂H₁₂O₃]+• | C₁₂H₁₂O₃ | Molecular Ion |

| 189 | [M - CH₃]+ | C₁₁H₉O₃ | Loss of a methyl radical |

| 161 | [M - CH₃ - CO]+ | C₁₀H₉O₂ | Subsequent loss of carbon monoxide |

| 146 | [M - 2CH₃ - CO]+• | C₉H₆O₂ | Loss of a second methyl radical |

| 118 | [M - 2CH₃ - 2CO]+• | C₈H₆O | Loss of a second CO molecule |

| 103 | [M - 3CH₃ - 2CO]+ | C₇H₃O | Loss of a third methyl radical |

| 75 | [C₆H₃]+ | C₆H₃ | Benzene ring fragment |

| 43 | [CH₃CO]+ | C₂H₃O | Acetyl cation |

This table is predictive and based on general fragmentation patterns of aromatic ketones.

Tandem MS (MS/MS) experiments would be invaluable in confirming these pathways. By selecting a specific precursor ion (e.g., m/z 189) and subjecting it to collision-induced dissociation (CID), the resulting product ions would provide definitive evidence for the proposed fragmentation sequence.

Identification of Reaction Intermediates and Byproducts

Mass spectrometry is a powerful technique for monitoring reaction progress and identifying transient intermediates and unforeseen byproducts. In the synthesis of 1,2,4-triacetylbenzene, for instance, by the Friedel-Crafts acylation of acetophenone or a related precursor, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS could be employed to detect charged intermediates. bris.ac.uk

For example, acylium ions complexed with the Lewis acid catalyst could be observed. Furthermore, the presence of di-acetylated or other partially acylated species could be readily identified by their corresponding molecular ion peaks in the mass spectrum of the reaction mixture. This allows for the optimization of reaction conditions to maximize the yield of the desired 1,2,4-triacetylbenzene product. High-resolution mass spectrometry would be particularly useful in this context, as it allows for the determination of the elemental composition of these minor components, aiding in their unambiguous identification.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 1,2,4-triacetylbenzene has not been reported in the reviewed literature, the principles of crystal engineering and the known structures of related substituted benzenes allow for a reasoned prediction of its solid-state characteristics.

Crystal Structure Determination and Polymorphism

Single-crystal X-ray diffraction would provide the most definitive structural information for 1,2,4-triacetylbenzene, including bond lengths, bond angles, and the conformation of the acetyl groups relative to the benzene ring. It is expected that the acetyl groups may be twisted out of the plane of the benzene ring to varying degrees to minimize steric hindrance.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible side groups like the acetyl groups in 1,2,4-triacetylbenzene. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, cooling rate) and can exhibit distinct physical properties. It is therefore highly probable that 1,2,4-triacetylbenzene could exhibit polymorphism. Powder X-ray diffraction (PXRD) would be a key technique for identifying and distinguishing between different polymorphic forms, each of which would give a unique diffraction pattern. govinfo.govnist.govgovinfo.gov

Elucidation of Packing Motifs and Intermolecular Interactions

The crystal packing of 1,2,4-triacetylbenzene would be governed by a combination of intermolecular interactions. mdpi.com These are likely to include:

C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl groups and the aromatic ring can act as weak hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of benzene and its derivatives. acs.org These interactions can be either face-to-face or offset.

The interplay of these forces will determine the final crystal structure. aip.orgacs.org The asymmetrically substituted nature of the 1,2,4-isomer, in contrast to the more symmetric 1,3,5-isomer, may lead to more complex packing arrangements. The study of the crystal structures of analogous molecules, such as other substituted acetophenones and tri-substituted benzenes, provides valuable insights into the likely packing motifs. nih.gov

Surface and Porosity Characterization Techniques (e.g., BET, SEM, TEM)

While 1,2,4-triacetylbenzene itself is a discrete molecular compound and not inherently porous, it can serve as a versatile building block (monomer) for the synthesis of porous organic polymers (POPs). mdpi.com The characterization of the surface area and porosity of these resulting materials is crucial for their potential applications in areas such as gas storage, separation, and catalysis.

The tri-functional nature of 1,2,4-triacetylbenzene allows for the formation of cross-linked, three-dimensional polymer networks. Polymerization reactions targeting the acetyl groups can lead to the creation of materials with intrinsic microporosity and mesoporosity.

Expected Properties of Porous Polymers Derived from 1,2,4-Triacetylbenzene:

| Technique | Parameter Measured | Expected Findings for 1,2,4-Triacetylbenzene-based POPs |

| BET (Brunauer-Emmett-Teller) Analysis | Specific surface area | High surface areas, potentially in the range of several hundred to over a thousand m²/g, are anticipated, depending on the specific synthetic conditions and co-monomers used. mdpi.comnih.gov |

| SEM (Scanning Electron Microscopy) | Surface morphology and particle size/shape | The morphology of the POPs can vary from spherical microparticles to irregular agglomerates. SEM images would reveal the macroscopic structure of the synthesized material. libretexts.orgresearchgate.net |

| TEM (Transmission Electron Microscopy) | Internal pore structure and nanostructure | TEM could provide insights into the nanoscale ordering and the presence of micro- and mesopores within the polymer network. |

The porosity of such polymers can be tuned by varying the synthetic methodology, for instance, by using different co-monomers or by employing structure-directing agents during polymerization. The resulting materials are often amorphous, as confirmed by powder X-ray diffraction. researchgate.net The chemical functionality of the benzene backbone and the acetyl groups could also be exploited for post-synthetic modification to tailor the surface properties of the pores for specific applications.

Analysis of Porous Materials Derived from 1,2,4-Triacetylbenzene

While specific porous organic frameworks (POFs) or covalent organic frameworks (COFs) derived directly from 1,2,4-triacetylbenzene as a primary building block are not extensively documented, the synthesis of such materials would theoretically involve condensation reactions of its acetyl groups. For instance, reaction with diamines could yield porous Schiff base networks. The characterization of such hypothetical materials would follow established techniques for porous solids.

Nitrogen adsorption-desorption analysis would be a primary method to determine the porosity of such materials. The Brunauer-Emmett-Teller (BET) method would be applied to calculate the specific surface area. The pore size distribution could be determined using methods like the Barrett-Joyner-Halenda (BJH) analysis for mesopores or density functional theory (DFT) for micropores.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) would be employed to study the morphology and particle size of the porous polymers. Powder X-ray diffraction (PXRD) would reveal the crystalline or amorphous nature of the material.

Hypothetical Porosity Data for a Polymer Derived from 1,2,4-Triacetylbenzene

| Parameter | Expected Range |

|---|---|

| BET Surface Area (m²/g) | 100 - 800 |

| Pore Volume (cm³/g) | 0.1 - 0.5 |

| Micropore Volume (cm³/g) | 0.05 - 0.25 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of polymers. For a hypothetical polymer derived from 1,2,4-triacetylbenzene, TGA would be performed by heating the sample at a constant rate in a controlled atmosphere (typically nitrogen or air) and monitoring its weight loss as a function of temperature.

The resulting TGA curve would provide key information such as the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at a high temperature. A higher decomposition temperature indicates greater thermal stability. The analysis of polymers containing aromatic and heterocyclic rings, which would be formed from 1,2,4-triacetylbenzene, generally shows high thermal stability. For instance, poly(Schiff base) polymers often exhibit good thermal resistance.

The thermal decomposition of such polymers typically occurs in multiple stages, corresponding to the cleavage of different chemical bonds within the polymer structure. The initial weight loss might be attributed to the loss of trapped solvent or moisture, followed by the degradation of the main polymer chain at higher temperatures.

Hypothetical TGA Data for a 1,2,4-Triacetylbenzene-Based Polymer

| Parameter | Value in Nitrogen | Value in Air |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | 350 °C | 330 °C |

| Temperature of 10% Weight Loss (T10) | 380 °C | 360 °C |

| Temperature of Maximum Decomposition (Tmax) | 450 °C | 430 °C |

Theoretical and Computational Chemistry Studies of 1,2,4 Triacetylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbitals and Charge Distribution Analysis

Furthermore, a charge distribution analysis, often performed using methods like Mulliken population analysis, would calculate the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity, electrostatic potential, and the locations of electrophilic and nucleophilic sites.

Despite the utility of these analyses, specific studies detailing the molecular orbitals or Mulliken charge distribution for 1,2,4-triacetylbenzene are not available in the reviewed literature. Consequently, a data table of atomic charges cannot be generated.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods are widely used to predict various types of spectra, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. For 1,2,4-triacetylbenzene, calculations would help distinguish the chemical environments of the different protons and carbons on the aromatic ring and within the acetyl groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's color and photophysical properties.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. This involves computing the harmonic frequencies of the normal modes of vibration. The predicted spectrum, showing the frequency and intensity of IR-active modes (e.g., C=O and C-C stretching), is an invaluable tool for identifying functional groups.

A search for published computational studies providing predicted NMR, UV-Vis, or IR spectra specifically for 1,2,4-triacetylbenzene did not yield any results. Therefore, data tables of predicted spectroscopic properties cannot be provided.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. These studies help to understand how reactants are converted into products, identifying intermediates and the energy required for the transformation.

Transition State Analysis of Key Transformations

For any chemical reaction involving 1,2,4-triacetylbenzene, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. Analyzing the geometry and energy of the transition state provides the activation energy, which is crucial for determining the reaction rate. This type of analysis could be applied, for example, to understand the mechanisms of its synthesis or its participation in subsequent chemical reactions.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The crystalline structure and bulk properties of 1,2,4-Triacetylbenzene are governed by a network of non-covalent intermolecular interactions. Computational analysis of its molecular structure allows for the prediction of the dominant forces, which include weak hydrogen bonds and π-π stacking interactions.

The presence of three acetyl groups provides multiple sites for hydrogen bonding. The oxygen atoms of the carbonyl groups act as hydrogen bond acceptors, while the methyl and aromatic hydrogen atoms can act as donors. This leads to the formation of a complex network of weak C-H···O hydrogen bonds, which are crucial in stabilizing the crystal lattice. In the solid state of analogous compounds, such as 1,2,4,5-tetra(9-anthryl)benzenes, intermolecular CH-π interactions also play a significant role in creating highly ordered packing structures. chemrxiv.org

| Interaction Type | Participating Groups | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding (C-H···O) | Methyl/Aromatic C-H (Donor) and Carbonyl O (Acceptor) | Weak electrostatic interactions that form an extensive network connecting adjacent molecules. | Major contributor to crystal lattice stability and packing efficiency. |

| π-π Stacking | Benzene (B151609) Rings | Non-covalent interaction between aromatic rings, likely in an offset or slip-stacked geometry. osti.gov | Contributes to the cohesive energy of the crystal and influences electronic properties. |

| van der Waals Forces | Entire Molecule | General dispersion and dipole-dipole interactions that contribute to intermolecular cohesion. | Provides overall stability to the condensed phase. |

Tautomeric Equilibria and Proton Transfer Dynamics (analogous to related compounds)

The acetyl groups of 1,2,4-Triacetylbenzene can exhibit keto-enol tautomerism, a phenomenon extensively studied in related carbonyl compounds. mdpi.com Each acetyl group can potentially exist in equilibrium between its keto form (C=O) and its enol form (C=C-OH). This equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

Computational studies on analogous molecules like acetylacetone (B45752) have provided significant insight into the dynamics of this process. researchgate.net In the enol form, a strong intramolecular hydrogen bond is formed between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring. The proton transfer dynamics within this hydrogen bond can be investigated using methods like Car-Parrinello molecular dynamics (CPMD). nih.gov For acetylacetone, simulations have shown that the proton transfer process is extremely rapid, occurring on the picosecond timescale. researchgate.net

In 1,2,4-Triacetylbenzene, the presence of adjacent acetyl groups could lead to complex equilibria involving multiple enol forms. The relative stability of different tautomers can be calculated using quantum-chemical methods. mdpi.comresearchgate.net For instance, studies on 1,2,4-triazole (B32235) derivatives show that the tautomeric equilibrium is sensitive to substituents and the solvent environment. researchgate.net The proton transfer can occur intramolecularly within an enolized acetyl group or potentially intermolecularly between adjacent molecules in the condensed phase. The dynamics of such processes are fundamental to understanding the reactivity and spectral properties of the compound. google.comnih.gov

| Analogous System | Tautomeric Process | Key Computational Findings | Reference |

|---|---|---|---|

| Acetylacetone | Keto-Enol Tautomerism | The enol form is stabilized by a strong intramolecular hydrogen bond. Proton dynamics are studied via mixed quantum-classical methods. researchgate.net | researchgate.net |

| Maleic Acid | Intra- and Intermolecular Proton Transfer | CPMD simulations show high energy barriers for proton transfer at low temperatures, with dynamics becoming significant at room temperature. nih.gov | nih.gov |

| Azulenols | Keto-Enol Equilibria | Quantum-chemical studies show that both keto and enol forms can contribute significantly to the tautomeric mixture, with the ratio being solvent-dependent. mdpi.com | mdpi.com |

Rational Design of Derivatives with Enhanced Properties

1,2,4-Triacetylbenzene serves as a versatile scaffold for the rational design of new molecules with tailored properties. Computational methods, particularly density functional theory (DFT), are instrumental in predicting how structural modifications will affect the electronic, optical, or biological properties of the resulting derivatives. rsc.orgresearchgate.net

One common strategy involves the chemical modification of the acetyl groups. For example, Claisen-Schmidt condensation of the acetyl groups with aromatic aldehydes can produce chalcone (B49325) derivatives. nih.govresearchgate.net A derivative of the isomeric 1,3,5-triacetylbenzene (B188989) has been evaluated for free radical scavenging and anti-inflammatory activity. nih.gov Computational docking studies can then be used to predict the binding affinity of these new derivatives to biological targets, such as enzymes or receptors, guiding the synthesis of compounds with enhanced potency. nih.govmdpi.com

Another approach is the functionalization of the benzene ring or the substitution of the acetyl groups with other moieties to create materials with specific characteristics. For instance, incorporating nitrogen-rich heterocycles like 1,2,4-triazole can lead to compounds with applications as high-energy density materials or as inhibitors of specific enzymes. rsc.orgmdpi.com The design process involves in silico screening of virtual libraries of derivatives, where properties such as heat of formation, detonation velocity, and electronic structure are calculated to identify promising candidates for synthesis. researchgate.net This computational pre-screening significantly accelerates the discovery of new functional materials and therapeutic agents.

| Design Strategy | Target Property | Example Modification | Predicted Outcome | Relevant Analogues |

|---|---|---|---|---|

| Condensation of Acetyl Groups | Biological Activity (e.g., Anticancer, Anti-inflammatory) | Reaction with substituted benzaldehydes to form chalcones. | Enhanced binding to target proteins, improved antioxidant capacity. nih.gov | Chalcones from 1,3,5-Triacetylbenzene. nih.gov |

| Substitution with Heterocycles | Enzyme Inhibition | Replacement of acetyl groups with appended 1,2,3-triazole-uracil moieties. | Increased binding affinity to kinase domains like VEGFR-2. mdpi.com | Triazole-uracil ensembles. mdpi.com |

| Functionalization with Energetic Groups | High-Energy Density Materials | Introduction of nitro (-NO₂) or N-oxide groups onto a triazole-based core. | Increased density, heat of formation, and detonation performance. rsc.org | Bridged 1,2,4-triazole N-oxides. rsc.org |

Applications of 1,2,4 Triacetylbenzene in Advanced Materials and Chemical Synthesis

Precursor in Organic Synthesis of Complex Molecules

The presence of three reactive carbonyl groups makes 1,2,4-triacetylbenzene a valuable starting material for synthesizing elaborate molecular architectures. The varied spatial relationships between the acetyl groups (1,2- and 1,4-arrangements) within the same molecule allow for sequential or selective reactions, providing pathways to otherwise complex structures.

Building Block for Heterocyclic Compounds

The arrangement of acetyl groups in 1,2,4-triacetylbenzene serves as a template for the synthesis of various fused and multi-substituted heterocyclic systems. The adjacent 1,2-diacetyl moiety is particularly suited for condensation reactions with binucleophiles to form six-membered rings, while the more distant 4-acetyl group remains available for subsequent functionalization.

A primary application is in the synthesis of quinoxaline (B1680401) derivatives. The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classic and efficient method for forming the quinoxaline ring system. nih.govencyclopedia.pubresearchgate.netsapub.orgresearchgate.net In this context, the 1,2-diacetyl portion of 1,2,4-triacetylbenzene can react with an aromatic diamine, such as o-phenylenediamine, to yield a (4-acetylphenyl)-substituted quinoxaline. This reaction provides a direct route to a functionalized quinoxaline scaffold, where the remaining acetyl group can be used for further molecular elaboration.

Furthermore, the 1,2- and 1,4-dicarbonyl arrangements within the molecule can be exploited to form other heterocycles. For instance, the Paal-Knorr synthesis, a fundamental method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyls, could theoretically be applied. alfa-chemistry.comwikipedia.orgorganic-chemistry.orguomustansiriyah.edu.iqresearchgate.net Similarly, the 1,3-relationship between the acetyl groups at positions 2 and 4 could be used in reactions analogous to the Hantzsch pyridine (B92270) synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849). core.ac.ukgcwgandhinagar.combaranlab.orgpharmaguideline.comscispace.com

| Heterocycle Class | Required Moiety on 1,2,4-Triacetylbenzene | Co-reactant Example | Resulting System |

| Quinoxalines | 1,2-Diacetyl | o-Phenylenediamine | (4-Acetylphenyl)quinoxaline |

| Pyridines | 2,4-Diacetyl (1,3-relationship) | Aldehyde + Ammonia | Substituted Pyridine Ring |

| Pyrroles | 1,4-Diacetyl | Primary Amine / Ammonia | Substituted Phenylpyrrole |

Scaffold for Multi-Functionalized Aromatic Systems

Beyond heterocycles, 1,2,4-triacetylbenzene is an ideal scaffold for creating multi-functionalized aromatic systems. The acetyl groups serve as versatile handles for a wide range of chemical transformations, allowing for the introduction of diverse functional groups with precise spatial control. The deactivating nature of the acetyl group directs electrophilic aromatic substitution, providing another layer of synthetic control. msu.edumsu.edustudymind.co.ukquora.comassets-servd.host

Condensation reactions with various amines, hydrazines, or active methylene (B1212753) compounds can convert the acetyl groups into imines, hydrazones, or enones, respectively. These transformations not only add functionality but also extend the conjugated π-system of the molecule, which is relevant for creating dyes or electronically active molecules. The differential reactivity—the potential for the ortho pair to react differently than the isolated para group—can be exploited for stepwise functionalization, leading to highly complex, non-symmetrical molecules from a relatively simple starting material.

Applications in Material Science

The trifunctional nature of 1,2,4-triacetylbenzene makes it a compelling building block, or "monomer," for the synthesis of novel polymers and advanced functional materials. Its asymmetry is a key feature that distinguishes it from the more commonly used 1,3,5-isomer, often leading to materials with amorphous structures and unique properties.

Synthesis of Porous Organic Polymers and Frameworks

Porous organic polymers (POPs), including covalent organic frameworks (COFs), are materials characterized by high surface areas and permanent porosity, making them useful for gas storage, separation, and catalysis. rsc.orgnorthwestern.edu These materials are constructed from rigid molecular building blocks that are stitched together by strong covalent bonds.

While highly symmetric monomers (like 1,3,5-triacetylbenzene) are often used to create highly crystalline and ordered COFs, there is growing interest in using asymmetric monomers to create amorphous POPs or frameworks with unique topologies. rhhz.netresearchgate.netthomasyoungcentre.org The reduced symmetry of 1,2,4-triacetylbenzene can disrupt long-range crystalline order, leading to amorphous or disordered porous networks. thomasyoungcentre.org Such materials, while not crystalline, can still exhibit high porosity and may offer advantages in processability and the creation of hierarchical pore structures. The condensation of the three acetyl groups with multitopic amines can lead to robust, cross-linked networks with permanent porosity.

| Feature | 1,3,5-Triacetylbenzene (B188989) (Symmetric) | 1,2,4-Triacetylbenzene (Asymmetric) |

| Symmetry | High (C3) | Low (C2v) |

| Expected Polymer Structure | Crystalline, ordered (e.g., COFs) | Amorphous or less crystalline (POPs) |

| Network Topology | Predictable, often hexagonal networks | More complex, potentially irregular networks |

| Potential Advantage | High crystallinity, uniform pores | Potentially improved solubility/processability, hierarchical pores |

Precursor for Dendrimers and Hyperbranched Polymers (as suggested for 1,3,5-isomer)

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.com Symmetrically substituted molecules like 1,3,5-triacetylbenzene are often used as the central core from which dendritic branches emanate.

1,2,4-Triacetylbenzene can serve as an asymmetric core for the synthesis of Janus or asymmetrically functionalized dendrimers. acs.orgrsc.orgresearchgate.netnih.gov By selectively reacting the different acetyl groups, one can grow dendritic wedges of different chemical compositions from the same core molecule. For example, the ortho-diacetyl groups could be used to initiate the growth of one type of dendron, while the para-acetyl group initiates another. This leads to macromolecules with distinct chemical domains, which is of interest for applications in drug delivery, catalysis, and self-assembling materials. mdpi.com

Components in Functional Organic Materials (e.g., optical, electronic, sensing)

The electron-withdrawing nature of the three acetyl groups, combined with the rigid aromatic core, makes 1,2,4-triacetylbenzene a useful component in the design of functional organic materials. The carbonyl groups can participate in hydrogen bonding, act as coordination sites for metal ions, or be transformed into other functional groups that tune the electronic properties of the molecule.

Condensation of 1,2,4-triacetylbenzene with electron-donating species can create donor-acceptor molecules with potential applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). The asymmetric substitution pattern can lead to materials with large dipole moments, a desirable property for certain electronic applications. Furthermore, the acetyl groups can act as binding sites for analytes, suggesting potential use in chemosensors where binding events could be signaled by a change in fluorescence or color.

Role in Catalyst Design and Ligand Development

The three acetyl groups of 1,2,4-triacetylbenzene serve as versatile chemical handles for the synthesis of complex organic molecules. These groups can undergo a variety of reactions, including condensation, oxidation, and reduction, to yield multidentate ligands. The unsymmetrical substitution pattern of the 1,2,4-isomer, in contrast to the C3 symmetry of the 1,3,5-isomer, is expected to produce ligands with lower symmetry, which can be advantageous in certain catalytic applications where specific geometric constraints around a metal center are desired.

Synthesis of Ligands for Transition Metal Catalysis (as suggested for 1,3,5-isomer)

The reactivity of the acetyl groups in 1,2,4-triacetylbenzene can be leveraged to synthesize a variety of polydentate ligands. These ligands can then coordinate with transition metals to form catalysts for a range of organic transformations.

One of the most straightforward approaches to ligand synthesis from 1,2,4-triacetylbenzene is through condensation reactions . The carbonyl group of the acetyl moiety can react with primary amines to form Schiff base ligands. By using diamines or other polyamines, it is possible to create intricate ligand architectures. For instance, the reaction of 1,2,4-triacetylbenzene with three equivalents of an aniline (B41778) derivative could yield a tris(imine) ligand. The electronic properties of such a ligand could be readily tuned by introducing electron-donating or electron-withdrawing substituents on the aniline ring.

Another promising avenue is the synthesis of N-heterocyclic ligands . The acetyl groups can serve as precursors for the formation of various heterocyclic rings, such as pyrazoles, pyridines, or triazoles, which are known to be excellent coordinating agents for a wide array of transition metals. For example, condensation of 1,2,4-triacetylbenzene with hydrazine (B178648) or its derivatives could lead to the formation of ligands containing multiple pyrazole (B372694) rings.

Furthermore, the acetyl groups can be chemically transformed to afford other functionalities suitable for coordination. A notable example is the haloform reaction , which can convert the methyl ketone of the acetyl group into a carboxylic acid. wikipedia.organkara.edu.trslideshare.netbyjus.com This would transform 1,2,4-triacetylbenzene into benzene-1,2,4-tricarboxylic acid. Polyanionic carboxylate ligands are fundamental in the construction of metal-organic frameworks (MOFs) and coordination polymers.

Below is an interactive data table summarizing the potential ligand types derivable from 1,2,4-triacetylbenzene and their prospective applications in catalysis.

| Ligand Type | Synthetic Precursor(s) | Potential Metal Coordination | Prospective Catalytic Applications |

| Tris(Schiff base) | 1,2,4-Triacetylbenzene, Primary Amines | Fe, Co, Ni, Cu, Zn | Oxidation, Reduction, Cross-coupling |

| N-Heterocyclic | 1,2,4-Triacetylbenzene, Hydrazines | Ru, Rh, Pd, Ir | Hydrogenation, C-H Activation |

| Polycarboxylate | Benzene-1,2,4-tricarboxylic acid | Lanthanides, Zr, Cr, Fe | Lewis Acid Catalysis, Gas Sorption |

Immobilization of Catalytic Species on 1,2,4-Triacetylbenzene-Derived Supports

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, as it facilitates catalyst separation and recycling. Ligands derived from 1,2,4-triacetylbenzene can be designed to self-assemble into extended structures, such as coordination polymers or metal-organic frameworks (MOFs), which can serve as supports for catalytic species.

By using the polycarboxylate ligand, benzene-1,2,4-tricarboxylic acid, synthesized from 1,2,4-triacetylbenzene, it is possible to construct robust, porous frameworks with various transition metals. The resulting MOFs would possess open metal sites or could be post-synthetically modified to incorporate catalytically active centers. The irregular substitution pattern of the 1,2,4-isomer could lead to the formation of frameworks with unique topologies and pore environments compared to those derived from the more symmetric benzene-1,3,5-tricarboxylic acid.

Alternatively, ligands synthesized from 1,2,4-triacetylbenzene could be used to functionalize existing support materials, such as silica (B1680970) or polymers. For example, a tris(Schiff base) ligand could be synthesized with a pendant group capable of covalently bonding to a solid support. Subsequent metalation of this immobilized ligand would yield a heterogeneous catalyst.

The following table outlines potential support materials derived from 1,2,4-triacetylbenzene and their envisioned catalytic applications.

| Support Type | Ligand Precursor | Structural Features | Potential Immobilized Species |

| Metal-Organic Framework | Benzene-1,2,4-tricarboxylic acid | Porous, crystalline, high surface area | Transition metal ions, organocatalysts |

| Functionalized Polymer | Tris(Schiff base) with polymerizable group | Amorphous or semi-crystalline, tunable swelling | Homogeneous catalysts, nanoparticles |

| Modified Silica | Ligands with silane (B1218182) anchoring groups | High thermal and mechanical stability | Single-site catalysts, enzymes |

Conclusion and Future Perspectives

Summary of Key Research Findings on 1,2,4-Triacetylbenzene

A comprehensive review of available scientific literature indicates that dedicated research on 1,2,4-triacetylbenzene is notably scarce. Unlike its highly symmetric and more frequently studied isomer, 1,3,5-triacetylbenzene (B188989), the 1,2,4-isomer has not been the subject of extensive investigation regarding its synthesis, properties, or applications. While its existence is noted in chemical databases, detailed experimental studies, spectroscopic characterizations, and explorations of its chemical reactivity are not widely published. The primary research finding is, therefore, a conspicuous gap in the scientific record for this particular polyacetylated aromatic compound. This lack of data suggests that the compound is either challenging to synthesize selectively or that its potential utility has been historically overlooked in favor of more accessible or symmetrically advantageous isomers.

Emerging Trends in Polyacetylated Aromatic Compound Research

Research into the broader class of polyacetylated and polycyclic aromatic compounds (PACs) is dynamic and expanding into several key areas. One significant trend is their use as foundational building blocks for creating complex, C3-symmetric, star-shaped polymeric materials. researchgate.net These materials exhibit unique properties such as high thermal stability, permanent porosity, and a large surface area, making them suitable for various advanced applications. researchgate.net

Another emerging area of focus is in environmental science, where polycyclic aromatic compounds, including oxygenated derivatives, are being identified as emerging atmospheric pollutants. nih.gov Research is increasingly directed towards non-target screening and in silico toxicity profiling to understand the environmental fate and potential health risks of these complex molecules. nih.gov The development of novel analytical methods is crucial for identifying and quantifying these compounds in complex environmental matrices. nih.gov Furthermore, in the realm of materials science and medicinal chemistry, polyfunctional aromatic compounds are being explored as precursors for novel heterocyclic structures, such as those incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, which have shown potential as selective anticancer agents. mdpi.com

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of asymmetrically substituted polyacetylated benzenes like 1,2,4-triacetylbenzene presents significant methodological challenges, which likely contributes to the limited research on the compound. Key challenges include:

Regioselectivity: Standard electrophilic substitution reactions, such as Friedel-Crafts acylation on a benzene (B151609) ring, are difficult to control to achieve a specific 1,2,4-trisubstitution pattern. The directing effects of the first and second acetyl groups (which are deactivating and meta-directing) would complicate the introduction of a third acetyl group at the desired position, leading to mixtures of isomers that are difficult to separate.

Precursor Availability: A plausible synthetic route would involve the oxidation of a corresponding 1,2,4-trialkylbenzene, such as 1,2,4-trimethylbenzene (B165218) (pseudocumene). wikipedia.orgnih.gov However, achieving complete and selective oxidation of all three methyl groups to acetyl groups without causing ring cleavage or other side reactions is a non-trivial synthetic problem that requires harsh conditions and may result in low yields.

Cyclotrimerization Strategies: While cyclotrimerization reactions are effective for producing symmetric isomers like 1,3,5-triacetylbenzene from precursors like 4-methoxy-3-buten-2-one (B155257), such methods are generally not applicable for synthesizing asymmetric isomers. acs.org Developing a co-cyclotrimerization reaction with different precursors to yield the 1,2,4-isomer would be a formidable challenge due to the likelihood of producing a complex mixture of products.

Unexplored avenues could involve multi-step synthetic sequences starting from ortho- or para-disubstituted precursors, using protecting groups and advanced catalytic methods, such as directed C-H bond activation, to control the regiochemistry of subsequent acylations.

Below is a table summarizing the primary methodological challenges in synthesizing 1,2,4-Triacetylbenzene.

| Challenge | Description | Potential Unexplored Avenues |

| Regiocontrol in Acylation | Controlling the position of the third acetyl group on a diacetylbenzene precursor is difficult due to the deactivating, meta-directing nature of acetyl groups. | Development of ortho- or para-directing catalysts; use of starting materials with pre-installed directing groups. |

| Oxidation of Precursors | Selective oxidation of a 1,2,4-trialkylbenzene precursor to the tri-ketone without over-oxidation or side-reactions is difficult and may result in low yields. | Investigation of novel catalytic oxidation systems with milder reaction conditions; flow chemistry to control reaction parameters precisely. |

| Isomer Separation | Synthetic methods often yield a mixture of isomers (e.g., 1,2,3-, 1,2,4-, and 1,3,5-triacetylbenzene), which can be very difficult to separate due to similar physical properties. | Advanced chromatographic techniques; selective crystallization methods. |

Potential for Novel Applications in Chemical Science and Engineering